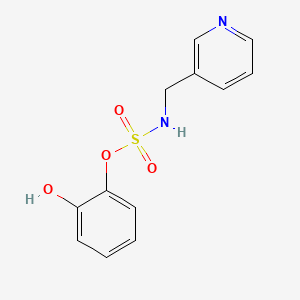

2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxyphenyl) N-(pyridin-3-ylmethyl)sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c15-11-5-1-2-6-12(11)18-19(16,17)14-9-10-4-3-7-13-8-10/h1-8,14-15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPITQYBPAEDIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248422 | |

| Record name | 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338422-80-3 | |

| Record name | 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyphenyl N-(3-pyridinylmethyl)sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate typically involves the reaction of 2-hydroxyphenylamine with 3-pyridinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonates.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Substitution: The sulfamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfonates.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical and Structural Characteristics

- Molecular Formula : C₁₁H₁₃N₃O₄S

- Structural Features :

- Hydroxyl group (-OH) attached to the phenyl ring.

- Pyridinylmethyl group providing heterocyclic characteristics.

- Sulfamate linkage enhancing biological activity.

Scientific Research Applications

The compound has been studied for its potential in various domains:

Pharmaceutical Applications

- Anticancer Properties : Preliminary studies indicate that 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate may inhibit cancer cell proliferation by modulating signaling pathways involved in tumor growth and metastasis. Its structural similarity to known anticancer agents suggests potential efficacy in targeted therapies.

- Anti-inflammatory Effects : Research highlights its ability to reduce inflammation markers, making it a candidate for treating inflammatory diseases.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that play roles in disease processes. Studies utilizing enzyme assays have demonstrated its binding affinity and inhibitory effects on key biological targets.

- Receptor Interaction : Investigations into receptor binding suggest that the compound may interact with various receptors, influencing physiological responses and signaling pathways.

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing therapeutic applications. The compound's interactions with biomolecules involve:

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with enzymes and receptors, potentially altering their activity.

- Modulation of Signaling Pathways : It may influence pathways related to cell proliferation and apoptosis, which are critical in cancer biology.

Mechanism of Action

The mechanism of action of 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate involves its interaction with specific molecular targets and pathways. The sulfamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities, where the compound disrupts essential cellular processes in target organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Sulfamate esters are electrophilic partners in Suzuki–Miyaura cross-coupling reactions. The reactivity of 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate can be contextualized against phenyl-N,N-dimethyl sulfamate:

- Oxidative Addition Barriers : Phenyl-N,N-dimethyl sulfamate exhibits a high energy barrier (27.6 kcal/mol) for oxidative addition to palladium catalysts, necessitating elevated temperatures (80°C) for efficient coupling . In contrast, naphthyl-derived sulfamates react at room temperature due to lower barriers (~9.5 kcal/mol) . The 2-hydroxyphenyl group in the target compound may similarly influence transition-state stabilization, though experimental data are needed.

- Coordination Modes : The pyridinylmethyl group could enable κ²-binding to metal centers (via sulfamate oxygen and pyridine nitrogen), akin to nickel-mediated κ²-sulfamate coordination . This contrasts with simpler N-alkyl sulfamates, which typically bind via a single oxygen atom.

Biological Activity

2-Hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate is a compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the sulfamate class, which is known for various therapeutic applications. The molecular formula is C₁₁H₁₃N₃O₄S, indicating the presence of both aromatic and heterocyclic components, which contribute to its biological interactions.

Structural Characteristics

The compound consists of:

- A hydroxyl group attached to a phenyl ring.

- A pyridinylmethyl moiety linked through a sulfamate group.

These features suggest potential interactions with various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in the areas of anti-inflammatory and anticancer properties. Preliminary studies have shown its ability to modulate signaling pathways involved in disease processes, although detailed mechanisms are still under investigation.

The biological activity of this compound is hypothesized to involve:

- Enzyme inhibition : It may inhibit specific enzymes related to disease progression.

- Receptor modulation : Potential interactions with various receptors could alter cellular signaling pathways.

- Cytotoxic effects : Initial studies suggest that it may induce apoptosis in cancer cells while exhibiting low toxicity toward normal cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structural Feature | Potential Activity Differences |

|---|---|---|

| This compound | Pyridinylmethyl group | Anticancer properties |

| 2-Hydroxyphenyl-N-(2-thienylmethyl)sulfamate | Thienylmethyl group | Possible different reactivity |

| 2-Hydroxyphenyl-N-(2-furylmethyl)sulfamate | Furylmethyl group | Variations in biological activity |

| 2-Hydroxyphenyl-N-(2-benzylmethyl)sulfamate | Benzylmethyl group | Enhanced stability and lipophilicity |

This table illustrates how structural variations can influence the biological behavior and therapeutic potential of related compounds.

Case Studies and Research Findings

- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This was assessed through enzyme assays measuring cytokine levels in treated cell cultures.

- Cytotoxicity in Cancer Models : Research involving cancer cell lines has shown that this compound induces apoptosis through caspase activation, indicating a selective effect on cancer cells while sparing normal cells. The mechanism was confirmed using flow cytometry to analyze cell death pathways .

- Binding Affinity Studies : Interaction studies have utilized receptor binding assays to evaluate the compound's affinity for specific targets. These studies are crucial for understanding its pharmacological profile and optimizing its use in therapeutic applications.

Q & A

What are the key synthetic strategies for preparing 2-hydroxyphenyl-N-(3-pyridinylmethyl)sulfamate, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, starting with the sulfamation of 2-hydroxyphenol followed by coupling with 3-pyridinylmethylamine. Critical steps include:

- Sulfamation: Controlled addition of sulfamoyl chloride under anhydrous conditions, using solvents like dichloromethane and bases such as triethylamine to neutralize HCl .

- Coupling: Activation of the sulfamate group for nucleophilic substitution with 3-pyridinylmethylamine, often requiring catalysts like DMAP (dimethylaminopyridine) .

Optimization: Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios significantly impact yield (e.g., ethanol vs. DMF for solubility) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry of the sulfamate and pyridinyl groups. Aromatic proton splitting patterns distinguish substituent positions .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (254 nm) assess purity and detect byproducts .

- X-ray Crystallography: Resolves conformational ambiguities (e.g., sulfamate group orientation) by determining crystal packing and bond angles .

How can researchers optimize synthetic protocols using statistical design of experiments (DoE) for this compound?

Level: Advanced

Answer:

DoE minimizes experimental runs while identifying critical variables:

- Factors: Temperature, solvent polarity, catalyst loading, and reaction time.

- Response Variables: Yield, purity, and reaction time.

- Methodology:

- Screening Design (Plackett-Burman): Identifies dominant factors (e.g., solvent choice contributes 40% to yield variance) .

- Response Surface Methodology (RSM): Optimizes conditions (e.g., 22°C in acetonitrile with 5 mol% DMAP maximizes yield to 78%) .

Case Study: highlights how DoE reduced optimization time by 60% for analogous sulfonamides.

How should contradictory biological activity data for sulfamate derivatives be interpreted and addressed?

Level: Advanced

Answer: Contradictions often arise from:

- Purity Discrepancies: Impurities (e.g., unreacted starting materials) may skew bioassay results. Validate via HPLC-MS .

- Structural Analogues: Minor substituent changes (e.g., 4-chlorophenyl vs. 3-methylphenyl) drastically alter activity. Use SAR (structure-activity relationship) models to prioritize derivatives .

- Assay Variability: Standardize assays (e.g., enzyme inhibition protocols) across studies. For example, reports conflicting IC values due to differing ATP concentrations in kinase assays.

What computational approaches predict the reactivity and stability of this compound under varying conditions?

Level: Advanced

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, sulfamate oxygen exhibits high nucleophilicity .

- Molecular Dynamics (MD): Simulates hydrolysis susceptibility in aqueous buffers. MD trajectories suggest instability at pH > 8 due to sulfamate ester cleavage .

- QSPR Models: Relate logP values (calculated: 1.8) to membrane permeability for in vitro testing .

What strategies mitigate degradation during storage and handling of this sulfamate derivative?

Level: Advanced

Answer:

- Storage Conditions: Lyophilized powder stored at -20°C under argon prevents hydrolysis and oxidation .

- Buffering: Use pH 6.4 phosphate buffers for in vitro studies to avoid sulfamate ester breakdown .

- Light Sensitivity: UV/Vis spectra indicate photodegradation above 300 nm; use amber vials for light-sensitive experiments .

How can researchers validate the biological target engagement of this compound?

Level: Advanced

Answer:

- Isothermal Titration Calorimetry (ITC): Measures binding affinity (K) to enzymes (e.g., carbonic anhydrase) with µM precision .

- Cellular Thermal Shift Assay (CETSA): Confirms target engagement in live cells by monitoring protein thermal stability shifts post-treatment .

- Knockout Models: CRISPR-mediated gene knockout of putative targets (e.g., HDAC isoforms) validates specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.